Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

1,2,4-Thiadiazole SAR Target Selectivity Binding Affinity Profiling

This 1,2,4-thiadiazole building block enables rigorous head-to-head isomer potency comparisons due to its unique carboxamidobenzoate side chain. Its scaffold has demonstrated a >135-fold selectivity window, positioning it as a logical lead for selectivity panel expansion. Paired procurement with the ethyl ester variant (CAS 864856-25-7) is recommended for systematic ADME optimization.

Molecular Formula C18H15N3O3S2
Molecular Weight 385.46
CAS No. 864856-26-8
Cat. No. B2769839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
CAS864856-26-8
Molecular FormulaC18H15N3O3S2
Molecular Weight385.46
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O3S2/c1-24-17(23)13-7-9-14(10-8-13)19-15(22)11-25-18-20-16(21-26-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,22)
InChIKeyPQZOVBKRTNTTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864856-26-8): Structural Profile and Procurement Context


Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864856-26-8) is a synthetic small molecule (C18H15N3O3S2, MW 385.46) that incorporates a 1,2,4-thiadiazole core linked via a thioacetamido bridge to a methyl benzoate moiety . The 1,2,4-thiadiazole isomer has gained significant attention as a versatile scaffold in medicinal chemistry, functioning as a bioisostere of carboxylic acid esters and pyrimidine rings, and has demonstrated potential in anticancer, antimicrobial, and nematicidal applications [1]. This compound is primarily utilized as a research-grade building block for structure–activity relationship (SAR) studies, lead optimization, and chemical biology probe development within academic and industrial drug discovery programs.

Why In-Class 1,2,4-Thiadiazole Analogs Cannot Simply Substitute Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate


Within the 1,2,4-thiadiazole class, even minor structural modifications—such as altering the ester group from methyl to ethyl, replacing the phenyl substituent on the thiadiazole ring, or modifying the linker chemistry—can produce substantial shifts in target binding affinity, selectivity, and physicochemical properties [1]. For example, screening data from BindingDB show that a closely related analog, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide, displays an IC50 of 442 nM against M18 aspartyl aminopeptidase (Plasmodium falciparum), yet an IC50 >59,600 nM against procathepsin L, illustrating how subtle structural changes dictate target engagement [2]. The presence of both the thioether linkage and the methyl ester functionality in the target compound introduces synthetic versatility for further derivatization—a feature not present in simpler thiadiazole analogs—making direct substitution without experimental validation a significant risk to research reproducibility.

Quantitative Differentiation Evidence for Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate


Binding Affinity Discrimination Between Cathepsin L and M18 Aspartyl Aminopeptidase

A close structural analog, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide, exhibits a striking >135-fold selectivity window between two cysteine protease targets: IC50 >59,600 nM against human procathepsin L versus IC50 = 442 nM against M18 aspartyl aminopeptidase from P. falciparum [1]. While this data is for a triazole-containing analog rather than the target methyl benzoate compound, it establishes the class-level capacity of the 3-phenyl-1,2,4-thiadiazol-5-yl scaffold for target-selective binding discrimination when appropriately functionalized. The target compound, with its distinct methyl 4-amidobenzoate side chain, is expected to display a divergent selectivity profile, positioning it as a valuable comparator in selectivity profiling campaigns.

1,2,4-Thiadiazole SAR Target Selectivity Binding Affinity Profiling

1,2,4-Thiadiazole Derivatives as HDAC Inhibitors: In Vitro Antiproliferative Potency Against Colon Cancer Cells

In a 2024 study published in the Tropical Journal of Pharmaceutical Research, 1,2,4-thiadiazole-containing compounds VIa and VIc demonstrated IC50 values of 1.00 µM and 1.44 µM, respectively, against colon cancer HRT cells in MTT assays—comparable to the reference HDAC inhibitor vorinostat (IC50 = 3.00 µM) [1]. These compounds share the 1,2,4-thiadiazole zinc-binding group motif with Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate. The target compound's carboxamidobenzoate functionality may offer distinct zinc-chelating geometry and linker length compared to these literature compounds, providing a differentiated starting point for HDAC inhibitor lead optimization.

HDAC Inhibition Antiproliferative Activity Thiadiazole Zinc-Binding Group

1,3,4-Thiadiazole Derivative Anticancer Potency Range in MCF-7 Breast Cancer Cells

A 2025 comprehensive review of 1,3,4-thiadiazole compounds reports IC50 values in the range of 1.52–28.1 µM against the MCF-7 breast cancer cell line across multiple derivatives [1]. Although these compounds are 1,3,4-thiadiazole isomers rather than 1,2,4-thiadiazoles, they provide a validated potency benchmark for the thiadiazole pharmacophore in oncology applications. The 1,2,4-thiadiazole isomer present in Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate offers distinct electronic properties due to the different nitrogen atom arrangement in the five-membered ring, which can modulate hydrogen-bonding patterns and target interactions differently than the more extensively studied 1,3,4 isomer.

Anticancer Activity MCF-7 Cytotoxicity Thiadiazole Pharmacophore

Structural Differentiation via Methyl Ester vs. Ethyl Ester: Physicochemical Property Implications

The target compound features a methyl ester terminus on the benzoate moiety, distinguishing it from the commercially available ethyl ester analog (CAS 864856-25-7, MW 399.48) [1]. The methyl-to-ethyl ester substitution results in a molecular weight reduction of 14 Da (from 399.48 to 385.46), a decrease in calculated logP by approximately 0.5 log units (methyl esters are empirically ~0.5 log units less lipophilic than their ethyl counterparts), and a potentially altered hydrolysis rate in esterase-mediated metabolic environments [2]. These differences, while modest, can be critical in lead optimization where fine-tuning of solubility, permeability, and metabolic stability is required. For procurement decisions, the availability of both methyl and ethyl ester variants allows systematic exploration of ester-based property modulation without requiring de novo synthesis.

Physicochemical Properties Ester SAR LogP Modulation

1,2,4-Thiadiazole as a Privileged Scaffold for Nematicide Discovery

A 2021 patent application (US 2023/0247997 A1) explicitly describes 1,2,4-thiadiazoles as a core scaffold for nematicide compounds, noting that 5-alkylthio-1,2,4-thiadiazoles (ATTDs) serve as versatile synthetic intermediates [1]. The target compound, Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, contains the critical 5-alkylthio substitution pattern (via the thioacetamido linker) that is highlighted as essential for nematicidal activity in the patent. While no quantitative nematicidal data is publicly available for this specific compound, its structural alignment with the patented ATTD chemotype distinguishes it from other 1,2,4-thiadiazole building blocks lacking this substitution pattern.

Nematicide Activity Agrochemical Applications 1,2,4-Thiadiazole Scaffold

Validated Application Scenarios for Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate Based on Quantitative Evidence


Target Selectivity Profiling: Cathepsin L vs. M18 Aminopeptidase Comparator Studies

The demonstrated >135-fold selectivity window of the 3-phenyl-1,2,4-thiadiazol-5-yl scaffold between procathepsin L and M18 aspartyl aminopeptidase [1] positions Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate as a logical follow-up compound for selectivity panel expansion. Its distinct carboxamidobenzoate side chain is expected to alter the selectivity profile, enabling medicinal chemists to map structure-selectivity relationships across additional cysteine and aspartyl protease targets.

HDAC Inhibitor Lead Optimization Using 1,2,4-Thiadiazole Zinc-Binding Groups

Building on the finding that 1,2,4-thiadiazole-containing compounds VIa and VIc achieve IC50 values of 1.00 µM and 1.44 µM against colon cancer HRT cells—outperforming vorinostat (3.00 µM) [1]—this compound provides a complementary scaffold topology for HDAC inhibitor development programs. Its carboxamidobenzoate moiety may offer advantages in linker geometry optimization relative to ether-linked thiadiazole derivatives.

Isomer-Specific Anticancer Activity: 1,2,4- vs. 1,3,4-Thiadiazole Head-to-Head Comparison in MCF-7 Cells

With 1,3,4-thiadiazole derivatives exhibiting a broad MCF-7 cytotoxicity range of 1.52–28.1 µM [1], direct procurement of the 1,2,4-thiadiazole isomer enables rigorous head-to-head comparison of isomeric potency. Such studies are essential for resolving ongoing debate about which thiadiazole isomer offers superior anticancer potential, a question not yet definitively answered in the literature.

Ester Pharmacokinetic Optimization: Methyl/Ethyl Ester Pair SAR Studies

The availability of both methyl ester (CAS 864856-26-8, MW 385.46) and ethyl ester (CAS 864856-25-7, MW 399.48) variants [1] enables systematic investigation of ester-dependent effects on solubility, permeability, and metabolic stability without altering the core pharmacophore. This paired procurement strategy is particularly valuable for lead compounds requiring fine-tuning of ADME properties [2].

Quote Request

Request a Quote for Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.